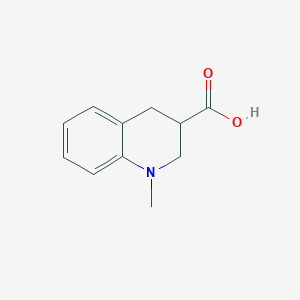

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (MTCA) is a tetrahydro-β-carboline (THβC) alkaloid characterized by a fused bicyclic structure comprising a quinoline moiety and a carboxylic acid group at position 2. It exists in stereoisomeric forms, including (1S,3S)- and (1R,3S)-configurations, which influence its biochemical properties . MTCA is naturally occurring in foods such as citrus fruits, black garlic, and fermented beverages, with concentrations ranging from microgram to milligram per gram levels depending on the source . It is also synthesized endogenously via the Pictet-Spengler reaction between tryptophan and acetaldehyde .

MTCA exhibits antioxidant activity by scavenging reactive oxygen species (ROS), as demonstrated in black garlic extracts and fruit juices .

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde under acidic conditions can yield the desired compound.

Another method involves the reduction of 1-methylquinoline-3-carboxylic acid using hydrogenation techniques. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the quinoline ring to the tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of 1-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid often utilizes scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its efficiency and the availability of starting materials. Optimized reaction conditions, such as controlled temperature and pH, are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using Pd/C is a typical method.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Alcohols, amines, dicyclohexylcarbodiimide (DCC)

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Fully saturated tetrahydroquinoline derivatives

Substitution: Esters, amides, and other functionalized derivatives

Scientific Research Applications

Medicinal Applications

A. Antiparkinsonian Activity

MTHQCA and its derivatives have been studied for their potential in treating Parkinson's disease. Compounds derived from MTHQCA exhibit properties that inhibit catechol-O-methyltransferase (COMT), an enzyme that breaks down dopamine. This inhibition can enhance dopaminergic activity in the brain, making these compounds promising candidates for Parkinson's disease therapies .

B. Antibacterial Properties

Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids possess antibacterial activity. Specifically, certain modifications to the MTHQCA structure have resulted in compounds with superior in vitro antibacterial efficacy compared to established antibiotics like ciprofloxacin . These findings suggest potential applications in developing new antibacterial agents.

C. Chemoenzymatic Synthesis

MTHQCA serves as an important intermediate in the chemoenzymatic synthesis of various bioactive compounds. The use of D-amino acid oxidase from Fusarium solani has shown promise in the kinetic resolution of racemic MTHQCA derivatives, leading to optically pure products with high enantiomeric excess. This method enhances the efficiency of synthesizing enantiomerically pure compounds crucial for pharmaceutical applications .

Synthetic Applications

A. Building Block for Natural Products

MTHQCA is utilized as a building block for synthesizing complex natural products and pharmaceuticals. Its structural features allow for various functionalizations that can lead to a diverse array of biologically active molecules. For example, it has been employed in synthesizing isoquinoline alkaloids, which are known for their pharmacological activities .

B. Coordination Chemistry

The coordination properties of MTHQCA derivatives have been explored in the formation of metal complexes. These coordination compounds exhibit unique properties that can be harnessed for catalysis and materials science applications. The ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between MTCA and related compounds:

Key Findings from Comparative Studies

Antioxidant Capacity: MTCA outperforms non-carboline analogues like Tic in scavenging H₂O₂, as shown in black garlic extracts (IC₅₀ values: MTCA < 50 μM vs. Tic > 100 μM) . However, its activity is lower than flavonoids (e.g., quercetin) due to structural differences in aromatic stabilization .

Neurochemical Effects: MTCA and Norharman both inhibit monoamine oxidase A (MAO-A), but MTCA’s inhibitory potency (IC₅₀ ~10 μM) is weaker than Norharman (IC₅₀ ~1 μM) .

Toxicity Profiles: MTCA’s association with EMS is attributed to its formation in contaminated L-tryptophan batches, whereas Tic and other analogues lack such risks . Norharman’s mutagenicity contrasts with MTCA’s ambiguous safety profile, highlighting the impact of aromaticity on toxicity .

Synthetic Utility: Tic is preferred over MTCA in drug design due to its rigid structure and compatibility with peptide synthesis . MTCA’s stereoisomers are challenging to isolate, limiting its pharmaceutical applications compared to synthetically accessible analogues like methyl tetrahydroisoquinoline carboxylates .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

1MeTIQ features a quinoline core with a carboxylic acid group at the third position and a methyl group at the first position. Its molecular formula is with a molecular weight of 191.23 g/mol .

Target Systems : The primary targets of 1MeTIQ are the dopaminergic and glutamatergic systems in the brain. It exhibits neuroprotective effects through several mechanisms:

- Monoamine Oxidase (MAO) Inhibition : 1MeTIQ inhibits MAO activity, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain .

- Free Radical Scavenging : The compound demonstrates antioxidative properties, helping to mitigate oxidative stress by scavenging free radicals .

- Neuroprotection : It has been shown to prevent neurodegeneration in various models of neurodegenerative diseases, indicating its potential therapeutic role .

Neuroprotective Effects

Research indicates that 1MeTIQ can protect neuronal cells from damage caused by neurotoxins. For instance, in animal models, it has been shown to reduce neurodegeneration and improve cognitive functions .

Antioxidative Activity

The antioxidative properties of 1MeTIQ were evaluated using the linoleic acid autooxidation system. It exhibited moderate antioxidative activity and demonstrated synergistic effects when combined with standard antioxidants like butylated hydroxy anisole (BHA) and alpha-tocopherol .

Anti-inflammatory Properties

Studies have indicated that 1MeTIQ may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro experiments showed that it could inhibit the production of inflammatory mediators such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells .

Case Studies

Several studies have demonstrated the efficacy of 1MeTIQ in different biological contexts:

- Neurodegeneration Models : In models simulating Alzheimer's disease, 1MeTIQ administration resulted in improved memory retention and reduced levels of neuroinflammatory markers .

- Cystic Fibrosis Research : Analogous compounds derived from tetrahydroquinoline structures have shown promise in enhancing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), suggesting potential therapeutic applications .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.